molecular formula C12H18N2O B8630126 4-Pentoxybenzenecarboximidamide

4-Pentoxybenzenecarboximidamide

Cat. No.: B8630126
M. Wt: 206.28 g/mol
InChI Key: DTAPEYWGFRAQCN-UHFFFAOYSA-N
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Description

4-Pentoxybenzenecarboximidamide is a derivative of benzenecarboximidamide, characterized by a pentyloxy (-OCH2CH2CH2CH2CH3) substituent at the para position of the benzene ring. The carboximidamide group (-C(=NH)NH2) confers unique electronic and hydrogen-bonding properties, making this compound of interest in medicinal chemistry and drug design.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-pentoxybenzenecarboximidamide

InChI

InChI=1S/C12H18N2O/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H3,13,14)

InChI Key

DTAPEYWGFRAQCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-Pentoxybenzenecarboximidamide typically involves the reaction of 4-(pentyloxy)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired benzamidine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of solvents to enhance reaction efficiency .

Chemical Reactions Analysis

4-Pentoxybenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the benzamidine group to primary amines.

    Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-Pentoxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to act as a reversible competitive inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound can inhibit their activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkoxy-Substituted Benzenecarboximidamides

4-(Benzyloxy)benzenecarboximidamide hydrochloride
  • Structure : Benzyloxy (-OCH2C6H5) substituent at the para position.
  • Molecular Formula : C14H14N2O·HCl (MW: 276.74) .
  • Key Differences : The benzyloxy group introduces aromaticity and steric bulk compared to the linear pentoxy chain. The hydrochloride salt enhances aqueous solubility but may reduce passive diffusion across lipid membranes.
4-[(3-Chlorobenzyl)oxy]benzenecarboximidamide
  • Structure : 3-Chlorobenzyloxy substituent.
  • Molecular Formula : C14H13ClN2O (MW: 260.72) .
4-[[3-[[4-[2-(4-Hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]benzenecarboximidamide
  • Structure : Complex polyaromatic substituent with a hydroxyphenyl group.
  • Molecular Formula : C30H30N2O3 (MW: 466.58) .
  • Key Differences : The extended aromatic system may enhance π-π stacking interactions in biological targets, while the hydroxyl group introduces polarity.

Halogenated and Electron-Modified Derivatives

4-((2-Fluorobenzyl)oxy)-N-hydroxybenzenecarboximidamide
  • Structure : 2-Fluorobenzyloxy and N-hydroxy groups.
  • Molecular Formula : C14H13FN2O2 (MW: 264.27) .
  • Key Differences : The fluorine atom increases electronegativity and metabolic stability, while the N-hydroxy group may act as a metal-binding pharmacophore, relevant for enzyme inhibition.
Benzenecarboximidamide, 4-chloro-N-[(4-methoxybenzoyl)oxy]-
  • Structure : Chloro and methoxybenzoyloxy substituents.
  • Molecular Formula : C15H13ClN2O3 (MW: 304.73) .

Functionalized Derivatives with Additional Groups

3-[[(4-Chlorophenyl)sulfonyl]methyl]-N-hydroxybenzenecarboximidamide
  • Structure : Sulfonyl and hydroxy groups.
  • Molecular Formula : C14H13ClN2O3S (MW: 324.78) .
  • Key Differences : The sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilicity of the carboximidamide group compared to alkoxy derivatives.
4-[6-(4-Carbamimidoylphenoxy)hexoxy]benzenecarboximidamide
  • Structure : Hexoxy spacer linking two carboximidamide moieties.
  • Molecular Formula : C26H36N4O3 (MW: 452.60) .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications
4-Pentoxybenzenecarboximidamide -O(CH2)4CH3 C12H18N2O 206.29* High lipophilicity (estimated logP ~3.5)
4-(Benzyloxy)benzenecarboximidamide HCl -OCH2C6H5 C14H14N2O·HCl 276.74 Enhanced solubility (salt form)
4-((2-Fluorobenzyl)oxy)-N-hydroxy derivative -OCH2(2-F-C6H4), -NHOH C14H13FN2O2 264.27 Potential metalloenzyme inhibition
4-Chloro-N-(methoxybenzoyl)oxy derivative -Cl, -O(CO)C6H4OMe C15H13ClN2O3 304.73 High lipophilicity; CNS-targeting
3-[(4-Chlorophenyl)sulfonyl]methyl derivative -SO2C6H4Cl, -NHOH C14H13ClN2O3S 324.78 Electron-withdrawing effects

*Calculated based on analogous structures.

Research Implications and Trends

  • Alkoxy Chain Length : Longer chains (e.g., pentoxy vs. methoxy) correlate with increased lipophilicity and altered pharmacokinetics .
  • Halogen Effects : Fluorine and chlorine substituents improve metabolic stability and target affinity but may introduce toxicity risks .
  • Salt vs. Free Base : Hydrochloride salts enhance solubility but may require formulation adjustments for optimal bioavailability .

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